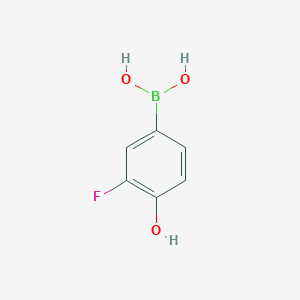
(3-フルオロ-4-ヒドロキシフェニル)ボロン酸
概要
説明
(3-Fluoro-4-hydroxyphenyl)boronic acid is an organic compound with the chemical formula C6H6BFO3. It is a white crystalline solid that is slightly soluble in water and can dissolve in some organic solvents such as chloroform and dimethylformamide . This compound is used in various chemical reactions and has applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
科学的研究の応用
(3-Fluoro-4-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules.
Biology and Medicine: The compound is used in the development of pharmaceuticals and as a building block for the synthesis of biologically active molecules
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
Target of Action
The primary target of (3-Fluoro-4-hydroxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
(3-Fluoro-4-hydroxyphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers a formally nucleophilic organic group from boron to palladium . This compound can also act as an effective catalyst for amidation and esterification of carboxylic acids .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, which is the primary biochemical pathway affected by (3-Fluoro-4-hydroxyphenyl)boronic acid, involves two electronically divergent processes . The first is oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . The second is transmetalation, where the boronic acid transfers a formally nucleophilic organic group from boron to palladium .
Pharmacokinetics
It is known that the compound has high gi absorption . It is slightly soluble in water and can dissolve in some organic solvents such as chloroform and dimethylformamide .
Result of Action
The result of the action of (3-Fluoro-4-hydroxyphenyl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This leads to the synthesis of a wide range of organic compounds .
Action Environment
The action of (3-Fluoro-4-hydroxyphenyl)boronic acid is influenced by environmental factors. It is stable at high temperatures , but it can undergo hydrolysis under conditions of strong light or strong alkali . Therefore, it should be stored in a dark place, sealed in dry conditions, and kept at room temperature .
生化学分析
Biochemical Properties
(3-Fluoro-4-hydroxyphenyl)boronic acid is known to participate in Suzuki–Miyaura reactions, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound, such as (3-Fluoro-4-hydroxyphenyl)boronic acid, with a halide or pseudohalide using a palladium catalyst .
Molecular Mechanism
The molecular mechanism of (3-Fluoro-4-hydroxyphenyl)boronic acid primarily involves its role in Suzuki–Miyaura reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium catalyst .
Temporal Effects in Laboratory Settings
The stability of (3-Fluoro-4-hydroxyphenyl)boronic acid in laboratory settings is indicated by its resistance to degradation at high temperatures . It can undergo hydrolysis under light or strong alkaline conditions .
Metabolic Pathways
Boronic acids are known to participate in Suzuki–Miyaura reactions, which could potentially influence metabolic pathways .
準備方法
There are several methods to synthesize (3-Fluoro-4-hydroxyphenyl)boronic acid. One common method involves the reaction of 3-fluorophenylboronic acid with hydrochloric acid, followed by hydrolysis to obtain the desired product . Another method involves the reaction of 3-fluoro-4-hydroxyphenylmagnesium bromide with triphenylborane, resulting in the reduction product . These methods typically require careful control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
(3-Fluoro-4-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of (3-Fluoro-4-hydroxyphenyl)boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products depending on the reagents used.
Substitution Reactions: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups, such as hydroxyl or amino groups.
類似化合物との比較
(3-Fluoro-4-hydroxyphenyl)boronic acid can be compared with other boronic acids, such as:
4-Hydroxyphenylboronic acid: Similar in structure but lacks the fluorine atom, which can affect its reactivity and applications.
3-Formylphenylboronic acid: Contains a formyl group instead of a hydroxyl group, leading to different reactivity and applications.
3-Fluorophenylboronic acid: Similar but lacks the hydroxyl group, which can influence its solubility and reactivity.
特性
IUPAC Name |
(3-fluoro-4-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BFO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNDLOJPYURCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629635 | |
| Record name | (3-Fluoro-4-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182344-14-5 | |
| Record name | (3-Fluoro-4-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-hydroxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


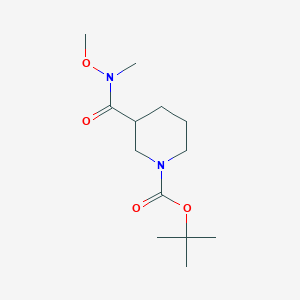
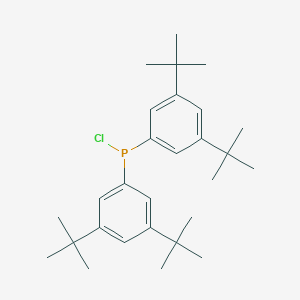

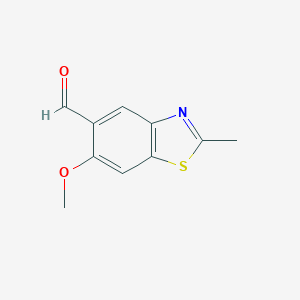
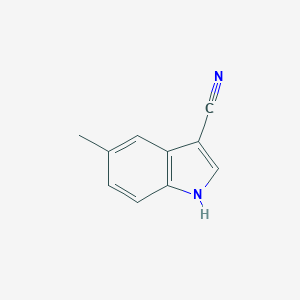
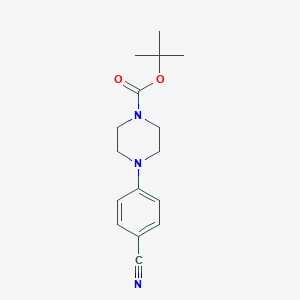
![Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate](/img/structure/B69483.png)
![3-Ethylfuro[3,2-c]pyridine](/img/structure/B69485.png)
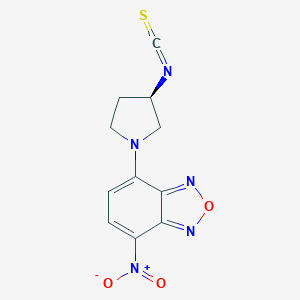

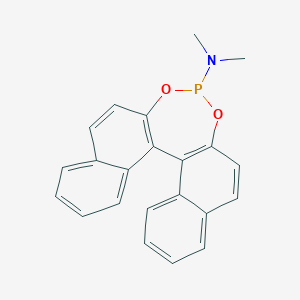

![4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene](/img/structure/B69498.png)

